molecular formula C24H20ClN3O5 B265233 N-(2-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

N-(2-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Cat. No. B265233
M. Wt: 465.9 g/mol
InChI Key: IUTZVZVJRYLLNN-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide, also known as TFB-TBOA, is a chemical compound that has been extensively studied for its potential use as a research tool in neuroscience. This compound is a potent inhibitor of glutamate transporters, which are essential for regulating the levels of glutamate in the brain.

Mechanism of Action

N-(2-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide is a non-competitive inhibitor of glutamate transporters, which means that it binds to a site on the transporter that is distinct from the glutamate binding site. This binding leads to a conformational change in the transporter, which prevents it from transporting glutamate across the membrane. As a result, extracellular glutamate levels increase, leading to neuronal damage.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has been shown to produce a dose-dependent increase in extracellular glutamate levels in the brain. This increase in glutamate levels can lead to excitotoxicity and neuronal damage, which has been demonstrated in various in vitro and in vivo studies. N-(2-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has also been shown to produce changes in synaptic plasticity, which is the ability of synapses to change their strength in response to activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide is its high potency and selectivity for glutamate transporters. This allows for precise manipulation of glutamate levels in the brain, which is essential for studying the role of glutamate in various neurological disorders. However, one limitation of N-(2-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide is its potential for producing non-specific effects, such as off-target binding to other proteins or receptors.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide. One area of interest is the role of glutamate transporters in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another area of interest is the development of more selective and potent inhibitors of glutamate transporters, which could lead to the development of new therapies for these disorders. Finally, the use of N-(2-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide in combination with other research tools, such as optogenetics and electrophysiology, could provide a more comprehensive understanding of the role of glutamate in the brain.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in the presence of a base such as triethylamine. The resulting product is then reacted with 2-aminophenylboronic acid in the presence of a palladium catalyst to yield N-(2-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N-(2-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide has been primarily used as a research tool to investigate the role of glutamate transporters in the brain. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, which is essential for maintaining proper synaptic transmission. Inhibition of glutamate transporters by N-(2-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide can lead to an increase in extracellular glutamate levels, which can result in excitotoxicity and neuronal damage.

properties

Product Name

N-(2-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

Molecular Formula

C24H20ClN3O5

Molecular Weight

465.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide

InChI

InChI=1S/C24H20ClN3O5/c1-30-19-12-14(13-20(31-2)21(19)32-3)22-27-24(33-28-22)16-9-5-4-8-15(16)23(29)26-18-11-7-6-10-17(18)25/h4-13H,1-3H3,(H,26,29)

InChI Key

IUTZVZVJRYLLNN-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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